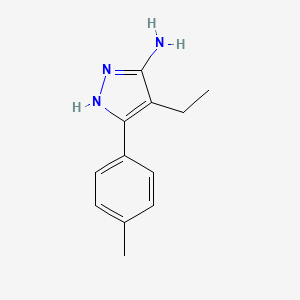

4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-5-(4-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-10-11(14-15-12(10)13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJHLPHEUVEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4 Ethyl 3 P Tolyl 1h Pyrazol 5 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle, and its electron density distribution dictates its susceptibility to electrophilic attack. For 5-aminopyrazoles, the C-4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. researchgate.net The amino group at C-5 and the alkyl group at C-4 are both electron-donating, further activating the C-4 position towards electrophiles. researchgate.net This inherent reactivity makes C-4 functionalization a common strategy for derivatization.

Key electrophilic substitution reactions at the C-4 position of the pyrazole nucleus, while not always starting from the 4-ethyl-substituted analog, demonstrate the general reactivity pattern of the 5-aminopyrazole scaffold. Halogenation is a frequently employed transformation. For instance, pyrazoles react readily with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to yield 4-halopyrazoles under mild conditions, often without the need for a catalyst. researchgate.net Electrochemical iodination has also been shown to be an effective method for introducing iodine at the C-4 position. researchgate.net

Another significant C-4 functionalization is arylation. While direct arylation can be challenging due to competitive N-arylation at the amino group, methods have been developed to achieve chemoselectivity. khanacademy.org One such approach involves the laccase-catalyzed oxidative formation of orthoquinones from catechols, which then undergo nucleophilic attack by the C-4 position of the 5-aminopyrazole. khanacademy.org This enzymatic route provides C-4 arylated products under mild conditions without requiring protection of the amino group. khanacademy.org

| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C-4 | 4-Bromopyrazole derivative | researchgate.net |

| Halogenation | N-Chlorosuccinimide (NCS) | C-4 | 4-Chloropyrazole derivative | researchgate.net |

| Arylation | Catechols / Laccase | C-4 | 4-Aryl-5-aminopyrazole | khanacademy.org |

| Thiocyanation | PhICl2 / NH4SCN | C-4 | 4-Thiocyanato-pyrazole | researchgate.net |

Transformations Involving the 5-Amino Group

The 5-amino group is a highly nucleophilic center and a key site for a wide range of chemical transformations, making it a cornerstone for building molecular diversity from the 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine scaffold.

The primary amine at the C-5 position readily undergoes nucleophilic acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. youtube.comnih.gov For example, treatment of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride yields the respective 5-acylamino pyrazoles. youtube.com Similarly, alkylation reactions can be performed, although regioselectivity between the exocyclic amino group and the endocyclic pyrazole nitrogen can be a challenge. However, under appropriate conditions, selective N-alkylation of the amino group can be achieved. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups onto the 5-amino position. mdpi.com

| Reaction Type | Reagent | Functional Group Transformed | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | 5-Amino | 5-Acetamido-pyrazole | youtube.com |

| Acylation | Benzoyl Chloride | 5-Amino | 5-Benzamido-pyrazole | youtube.com |

| Alkylation (Reductive Amination) | Aldehydes/Ketones + Reducing Agent | 5-Amino | 5-Alkylamino-pyrazole | mdpi.com |

The 5-amino group, often in concert with the nucleophilic C-4 position, participates in condensation reactions with various carbonyl compounds, particularly 1,3-dielectrophiles, to construct fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. mdpi.compharmaguideline.com This is typically achieved through multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like β-ketonitriles or cyclic ketones). mdpi.compharmaguideline.com The reaction proceeds via initial condensation between the 5-amino group and a carbonyl functionality, followed by intramolecular cyclization and aromatization. pharmaguideline.com The specific regioisomer formed (e.g., pyrazolo[3,4-b]pyridines vs. pyrazolo[1,5-a]pyrimidines) can depend on the substitution pattern of the pyrazole and the reaction conditions. mdpi.compharmaguideline.com

| Reactants | Conditions | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole, Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine | mdpi.compharmaguideline.com |

| 5-Aminopyrazole, Arylaldehyde, Cyclic Ketone | Acetic Acid, TFA, MW | Macrocyclane-fused pyrazolo[3,4-b]pyridine | mdpi.compharmaguideline.com |

| 5-Aminopyrazole, Aldehyde, Ethyl Cyanoacetate | p-Toluenesulfonic acid | Tetrahydro-pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole, β-Ketonitrile, Aldehyde | Triethylamine, DMF then NaNO2, Acetic Acid | Pyrazolo[3,4-b]pyridine | mdpi.com |

The 5-amino group can be oxidized to participate in N-N bond-forming reactions, leading to the synthesis of azo compounds. Oxidative dehydrogenative coupling of pyrazol-5-amines is an effective strategy for creating symmetrical (homo-coupling) or unsymmetrical (cross-coupling) azo derivatives. nih.govnih.gov These reactions often employ transition metal catalysts or specific oxidizing agents. For instance, a copper-catalyzed oxidative coupling process has been developed for the direct conversion of pyrazol-5-amines into azopyrazoles. nih.govnih.gov Another approach involves using molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), which can simultaneously install an iodine atom at the C-4 position and facilitate the N-N coupling to form (E)-1,2-bis(4-iodo-1H-pyrazol-5-yl)diazenes. nih.govnih.gov Electrochemical methods have also been utilized for the N-N coupling of aminopyrazoles. organic-chemistry.org

| Method | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Copper-Catalyzed Coupling | Copper Catalyst | Azopyrazole | nih.govnih.gov |

| Iodination/Oxidation Coupling | I2 / TBHP | 4-Iodo-azopyrazole | nih.govnih.gov |

| Electrochemical Oxidation | Electrogenerated Reagents (e.g., NaOBr) | Azo Compound | organic-chemistry.org |

Chemical Modifications and Functionalizations at the 4-Ethyl Substituent

The 4-ethyl substituent, while generally less reactive than the amino group or the pyrazole ring, offers pathways for functionalization, primarily through reactions at the α-carbon (the methylene group). This position is analogous to a benzylic position, making it susceptible to free-radical reactions.

A key transformation is free-radical halogenation, such as the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). mdpi.com This would selectively introduce a bromine atom at the α-carbon of the ethyl group to form a 4-(1-bromoethyl) derivative. This bromo-derivative is a valuable intermediate that can undergo subsequent nucleophilic substitution or elimination reactions to introduce a wide range of functional groups.

Furthermore, the ethyl group can be susceptible to oxidation under certain conditions. While the pyrazole ring itself is relatively resistant to oxidation, the alkyl side chain can be oxidized. nih.gov Depending on the strength and type of oxidizing agent, the ethyl group could potentially be converted to a 1-hydroxyethyl group, an acetyl group, or, under more vigorous conditions, cleaved or oxidized to a carboxylic acid. The selective oxidation of such alkyl side chains on heteroaromatic rings is an active area of research.

| Reaction Type | Reagent/Conditions | Reactive Site | Potential Product | Reference |

|---|---|---|---|---|

| Free-Radical Bromination | NBS, UV light or AIBN | α-carbon of ethyl group | 4-(1-Bromoethyl) derivative | mdpi.com |

| Oxidation | Mild Oxidizing Agent | α-carbon of ethyl group | 4-Acetyl-pyrazole derivative | total-synthesis.com |

Reactivity of the p-Tolyl Group and its Derivatives

The p-tolyl group at the C-3 position provides additional sites for chemical modification, namely the aromatic tolyl ring and its methyl group.

The tolyl ring can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. Since the para position is occupied by the bond to the pyrazole ring, electrophilic attack will be directed to the two equivalent ortho positions (relative to the methyl group). masterorganicchemistry.com Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield the corresponding 3-(2-substituted-4-methylphenyl) derivatives. youtube.com The feasibility of these reactions would depend on the relative reactivity of the tolyl ring versus the highly activated pyrazole C-4 position.

The methyl group on the tolyl ring is a benzylic position and is therefore amenable to side-chain reactions. It can undergo free-radical halogenation with reagents like NBS to introduce a halogen, creating a reactive benzyl (B1604629) halide handle. nih.gov This intermediate can then be used in a variety of subsequent reactions, including nucleophilic substitutions or as a substrate in cross-coupling reactions. organic-chemistry.org

Furthermore, the benzylic methyl group can be oxidized to other functional groups. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, it can be converted into a carboxylic acid group, transforming the p-tolyl substituent into a p-carboxyphenyl group. researchgate.net Milder, more selective methods for benzylic oxidation can also be employed to potentially yield the corresponding benzaldehyde (B42025) or benzyl alcohol. mdpi.com

Finally, if a halogen is introduced onto the tolyl ring (e.g., via electrophilic bromination), this provides a point of attachment for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds and the synthesis of complex biaryl structures. nih.gov

| Target Site | Reaction Type | Reagent/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Tolyl Ring | Electrophilic Substitution (e.g., Bromination) | Br2, Lewis Acid | 3-(2-Bromo-4-methylphenyl) derivative | masterorganicchemistry.com |

| Tolyl Methyl Group | Benzylic Oxidation | KMnO4, heat | 4-(5-Amino-4-ethyl-1H-pyrazol-3-yl)benzoic acid | researchgate.net |

| Tolyl Methyl Group | Benzylic Bromination | NBS, Radical Initiator | 3-(4-(Bromomethyl)phenyl) derivative | nih.gov |

| Bromo-Tolyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization (e.g., Sonogashira Coupling)

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the advanced functionalization of this compound, the Sonogashira coupling is a particularly powerful strategy for introducing alkynyl moieties onto the pyrazole core. This reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgnumberanalytics.com

A prerequisite for the Sonogashira coupling is the presence of a halide substituent on the pyrazole ring. Therefore, a preliminary halogenation of this compound is necessary. Iodination at the C4 position of the pyrazole ring is a common strategy to introduce a suitable handle for subsequent cross-coupling reactions. researchgate.net For instance, pyrazol-5-amines can undergo iodination to yield iodo-substituted pyrazoles, which are then amenable to Sonogashira coupling. nih.gov

Once the halogenated derivative, such as 4-iodo-3-(p-tolyl)-1H-pyrazol-5-amine, is obtained, it can be subjected to the Sonogashira coupling reaction with a variety of terminal alkynes. The general reaction scheme involves the palladium(0)-catalyzed reaction between the iodinated pyrazole and the terminal alkyne in the presence of a copper(I) salt and a base, typically an amine like triethylamine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by the base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the Pd(0) catalyst. numberanalytics.com

The reaction conditions for the Sonogashira coupling of halogenated pyrazoles can be tailored to optimize the yield of the desired product. Key parameters include the choice of palladium catalyst, copper co-catalyst, base, and solvent.

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | researchgate.netnih.gov |

| Copper(I) Co-catalyst | CuI | researchgate.netnih.gov |

| Base | Triethylamine (TEA), Diethylamine | wikipedia.orgnih.gov |

| Solvent | Triethylamine, Dimethylformamide (DMF) | wikipedia.orgresearchgate.net |

| Temperature | Room temperature to 50 °C | wikipedia.orgnih.gov |

The successful application of the Sonogashira coupling to a halogenated derivative of this compound would provide access to a diverse range of 4-alkynyl-substituted pyrazoles. These derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems and molecules with potential applications in medicinal chemistry and materials science. For example, the resulting iodo-substituted azopyrroles have been employed in Sonogashira cross-coupling with various terminal alkynes to produce novel azo compounds. nih.gov This highlights the synthetic utility of this reaction for the elaboration of the pyrazole scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 3 P Tolyl 1h Pyrazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl group would appear as two doublets in the downfield region, typically between δ 7.0 and 7.5 ppm, due to ortho- and meta-coupling. The ethyl group at the C4 position of the pyrazole (B372694) ring would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region. The methyl protons of the p-tolyl group would resonate as a singlet around δ 2.3 ppm. The protons of the amine (NH₂) and the pyrazole NH would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons of the p-tolyl ring would show four distinct signals in the δ 120-140 ppm range. The pyrazole ring carbons (C3, C4, and C5) would have characteristic chemical shifts, with C3 and C5 appearing more downfield due to their attachment to nitrogen atoms. The carbons of the ethyl group would be found in the upfield region of the spectrum. The methyl carbon of the p-tolyl group would resonate at approximately δ 21 ppm. For some N-unsubstituted pyrazoles, broad signals for C3 and C5 can be observed due to the tautomeric equilibrium. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-NH | broad singlet | - |

| Pyrazole-C3 | - | ~145-155 |

| Pyrazole-C4 | - | ~110-120 |

| Pyrazole-C5 | - | ~140-150 |

| Amine-NH₂ | broad singlet | - |

| p-tolyl-CH₃ | ~2.3 (s) | ~21 |

| p-tolyl-Ar-H (ortho to CH₃) | ~7.1-7.3 (d) | ~129 |

| p-tolyl-Ar-H (meta to CH₃) | ~7.3-7.5 (d) | ~125-128 |

| p-tolyl-Ar-C (ipso to CH₃) | - | ~135-140 |

| p-tolyl-Ar-C (ipso to pyrazole) | - | ~130-135 |

| Ethyl-CH₂ | ~2.5 (q) | ~20-25 |

| Ethyl-CH₃ | ~1.2 (t) | ~13-16 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be utilized to determine the exact mass of the molecular ion of this compound (C₁₂H₁₅N₃). This allows for the unambiguous confirmation of its molecular formula. The expected monoisotopic mass would be calculated and compared to the experimental value with a high degree of accuracy.

Fragmentation Pattern: The fragmentation of pyrazoles in mass spectrometry is influenced by the substituents on the ring. researchgate.net For the title compound, common fragmentation pathways would likely involve the loss of small molecules or radicals. The molecular ion peak [M]⁺ would be prominent. Key fragmentation could include the loss of the ethyl group, cleavage of the pyrazole ring, and fragmentation of the p-tolyl substituent. In a related compound, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, the molecular ion was established at m/z 328 ([M+H]⁺), and fragmentation patterns consistent with the proposed structure were identified. nepjol.info

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 186 | [M - CH₃]⁺ |

| 172 | [M - C₂H₅]⁺ |

| 91 | [p-tolyl]⁺ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole NH would appear as distinct bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching of the p-tolyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and aromatic rings are expected in the 1400-1650 cm⁻¹ region. For 3(5)-aminopyrazoles, IR spectroscopy has been used to study their tautomerism. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine & Pyrazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch (Ring) | 1400 - 1650 |

| N-H Bend (Amine) | 1550 - 1650 |

| C-H Bend (Alkyl) | 1375 - 1465 |

Note: These are typical ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions due to the conjugated system of the pyrazole and p-tolyl rings. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. In a similar pyrazole derivative, transitions were observed at 415 nm and 325 nm, indicating an extended conjugated system. nepjol.info

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (λₘₐₓ, nm) |

| π→π* | 250 - 350 |

Note: The exact λₘₐₓ is dependent on the solvent used.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10 |

| b (Å) | ~10 |

| c (Å) | ~15 |

| β (°) | ~107 |

| V (ų) | ~1470 |

| Z | 4 |

Note: These parameters are hypothetical and based on a similar pyrazole derivative. researchgate.net Actual values would require experimental determination.

Future Directions and Emerging Research Perspectives

Innovations in Synthetic Strategies for Complex Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has moved beyond classical condensation reactions to embrace more sophisticated and efficient methodologies. researchgate.net These innovations are crucial for creating complex molecules like 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine with greater precision and in a more sustainable manner. Future synthetic strategies are increasingly focused on green chemistry principles, catalytic methods, and multicomponent reactions to enhance efficiency and atom economy. researchgate.netresearchgate.net

Modern approaches that could be applied to the synthesis of analogs of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole formation. researchgate.net

Catalytic Methods: The use of novel catalysts, such as nano-ZnO or iodine, provides environmentally friendly and highly efficient routes to substituted pyrazoles. researchgate.netmdpi.com For instance, a silver-catalyzed reaction of trifluoromethylated ynones and hydrazines has been shown to produce 3-CF3-pyrazoles with exceptional yields and regioselectivity. mdpi.com

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from multiple starting materials, which is a powerful strategy for building libraries of diverse pyrazole derivatives for screening. researchgate.netmdpi.com A three-component cyclocondensation has been successfully used to obtain 5-aminopyrazole-4-carbonitriles, a class of compounds structurally related to the subject molecule. mdpi.com

Photoredox Catalysis: Recent advancements have demonstrated the use of Ru(II)-catalyzed photoredox cycloaddition for the synthesis of a wide range of 1,4-disubstituted pyrazoles, offering a novel pathway for creating complex derivatives. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantage for Pyrazole Derivatives |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Reduced reaction times, increased yields, cleaner reactions. researchgate.net |

| Green Chemistry Approaches | Employs benign solvents (e.g., water), recyclable catalysts, and energy-efficient methods. | Environmentally sustainable, reduced waste, improved safety. researchgate.net |

| Multicomponent Synthesis (MCS) | Combines three or more reactants in a single step to form a complex product. | High efficiency, atom economy, rapid generation of molecular diversity. researchgate.netmdpi.com |

| Advanced Catalysis | Utilizes catalysts like nano-particles (e.g., nano-ZnO), photoredox catalysts, or enzymes. | High selectivity, mild reaction conditions, novel transformations. researchgate.netmdpi.com |

These evolving synthetic methods are pivotal for the future exploration of this compound and its derivatives, enabling the creation of novel structures with potentially enhanced properties.

Advanced Computational Design for Rational Molecular Optimization

Computational chemistry has become an essential tool in modern drug discovery for optimizing lead compounds and designing new therapeutics. eurasianjournals.com For pyrazole derivatives like this compound, computational methods offer a pathway to rationally design molecules with improved pharmacological profiles.

Key computational techniques and their applications include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to correlate the chemical structure of pyrazole derivatives with their biological activity. nih.govresearchgate.net These models can predict the anticancer activity of novel pyrazole compounds and guide the design of more potent analogs. nih.govresearchgate.net

Molecular Docking: This method predicts the binding mode and affinity of a molecule to a biological target, such as an enzyme or receptor. eurasianjournals.com For pyrazole derivatives, docking studies have helped to understand their interactions with targets like CDK2, providing a basis for designing more potent inhibitors. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational changes of a molecule and its target over time, validating the stability of the interactions predicted by docking. eurasianjournals.comrsc.org

Density Functional Theory (DFT): Quantum mechanical calculations like DFT provide detailed insights into the electronic structure and properties of pyrazole derivatives, which can help in understanding their reactivity and interaction mechanisms. eurasianjournals.comresearchgate.net

Future directions in this field point towards the integration of machine learning and artificial intelligence with these computational methods to accelerate the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.com This synergy will allow for more accurate prediction of properties and the exploration of vast chemical spaces to identify novel candidates for development.

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com This versatility suggests that this compound could serve as a foundational structure for developing agents against numerous diseases. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.netontosight.airesearchgate.net

Emerging research is focused on identifying novel and specific biological targets for pyrazole-based compounds:

Kinase Inhibition: Many pyrazole derivatives are being investigated as inhibitors of various protein kinases, which are crucial targets in oncology. For example, novel pyrazole analogs have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle, inducing apoptosis in cancer cells. rsc.org

Enzyme Inhibition: Beyond kinases, pyrazoles have been designed to selectively inhibit other enzymes. A notable example is the development of potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in bone mineralization and vascular calcification. nih.gov

Receptor Modulation: Pyrazoline derivatives, a related class, have been developed as cannabinoid CB1 receptor antagonists for potential use in treating obesity and related metabolic disorders. nih.gov

Antimicrobial and Antiviral Targets: Research continues to uncover pyrazole derivatives with activity against various pathogens, including M. tuberculosis and viruses like HIV and HBV, by targeting specific microbial enzymes or cellular pathways. nih.gov

| Potential Therapeutic Area | Biological Target Class | Example |

| Oncology | Protein Kinases (e.g., CDK2) | Inhibition of cancer cell proliferation and induction of apoptosis. rsc.orgnih.gov |

| Inflammatory Diseases | Enzymes (e.g., COX) | Reduction of inflammation and pain. researchgate.net |

| Metabolic Disorders | Receptors (e.g., Cannabinoid CB1) | Treatment of obesity and diabetes. nih.gov |

| Neurodegenerative Diseases | Enzymes (e.g., MAO) | Adjuvant therapy for Parkinson's and Alzheimer's disease. nih.gov |

| Infectious Diseases | Various microbial enzymes | Inhibition of bacterial or viral replication. nih.gov |

The structural features of this compound—an amino group for potential hydrogen bonding and aryl groups for hydrophobic interactions—make it an attractive starting point for exploring these and other novel therapeutic targets.

Development of Derivatization Strategies for Enhanced Selectivity and Potency

A central goal in drug development is the optimization of a lead compound to maximize its potency against the intended target while minimizing off-target effects. For a scaffold like this compound, derivatization is the key strategy to achieve this. By systematically modifying the substituents on the pyrazole ring, researchers can fine-tune the molecule's properties.

Future derivatization strategies will likely focus on:

Structure-Activity Relationship (SAR) Guided Design: Initial screening hits are optimized through SAR studies, where modifications to different parts of the molecule are correlated with changes in biological activity. For example, converting a pyrazole ester to a series of amide analogues led to a 200-fold improvement in potency against TNAP. nih.gov

Improving Pharmacokinetic Properties: Derivatization is not only for potency but also for enhancing properties like solubility and metabolic stability. The introduction of a piperazinoethoxy group onto a pyrazole inhibitor was shown to significantly enhance its water-solubility, making it suitable for injection. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's profile. This can enhance target binding, reduce toxicity, or alter metabolism.

Scaffold Hopping: While maintaining key pharmacophoric features, the core pyrazole structure itself could be replaced with other heterocycles to discover novel intellectual property and potentially better drug candidates.

The ethyl, p-tolyl, and amine groups on the subject compound provide multiple points for chemical modification, offering a rich platform for applying these optimization strategies to develop highly potent and selective therapeutic agents.

Integration into Chemical Biology Tools and Molecular Probe Development

Beyond direct therapeutic applications, pyrazole derivatives are emerging as powerful tools for chemical biology research. Their unique photophysical properties and synthetic versatility make them ideal candidates for the development of molecular probes and bioimaging agents. nih.gov

The future potential for this compound and its analogs in this area includes:

Fluorescent Probes: Many pyrazole derivatives exhibit intrinsic fluorescence with high quantum yields and photostability. nih.gov This allows for their use in fluorescent bioimaging to monitor biological processes in real-time within living cells and tissues. nih.gov

Biosensors: The pyrazole scaffold can be functionalized to create sensors for specific ions or small molecules. Their nitrogen atoms can act as donors, making them suitable for detecting cations within a biological environment. nih.gov

Cell and Organelle Staining: Due to good membrane permeability and biocompatibility, pyrazole-based dyes can be designed for general cell staining or for selectively labeling specific subcellular structures. nih.gov

The development of such tools is critical for fundamental biological research, enabling the visualization and study of complex cellular mechanisms. The synthetic accessibility of the this compound framework makes it a promising starting point for designing and creating a new generation of customized molecular probes for a wide range of bioimaging applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, and what critical parameters govern reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, diazenyl-substituted pyrazole analogs are synthesized via:

Precursor preparation : Starting with substituted pyrazole cores (e.g., 5-phenyl-1-pentanol derivatives) .

Coupling reactions : Using reagents like chlorobenzyl halides or diazonium salts to introduce aryl groups .

Optimization : Yields (65–74%) depend on solvent choice (ethanol or methanol under reflux), temperature control (120–150°C), and purification via recrystallization .

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of precursors significantly impact purity and yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies ethyl (-CHCH, δ 1.2–1.4 ppm) and p-tolyl (aromatic protons, δ 7.1–7.3 ppm) groups. C NMR confirms quaternary carbons in the pyrazole ring (δ 140–150 ppm) .

- Mass Spectrometry (MS) : EI-MS shows molecular ion peaks (e.g., m/z 229 for analogs) and fragmentation patterns to verify substituents .

- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm amine and pyrazole functionalities .

Q. How does the substitution pattern on the pyrazole ring influence the physicochemical properties of this compound compared to its analogs?

- Methodological Answer :

- Lipophilicity : Ethyl and p-tolyl groups enhance hydrophobicity, increasing logP values compared to unsubstituted pyrazoles. This affects solubility in polar solvents (e.g., DMSO vs. water) .

- Thermal Stability : Melting points (150–152°C for analogs) correlate with crystalline packing efficiency, influenced by aryl substituents .

- Acid-Base Behavior : The amine group (pKa ~8–10) allows pH-dependent protonation, critical for biological activity studies .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the biological target engagement of this compound in complex cellular systems?

- Methodological Answer :

Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics and fluorescence polarization for competitive displacement studies .

Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to assess activity loss .

Metabolic Profiling : LC-MS/MS to track compound stability and metabolite formation in cellular lysates .

Q. How should researchers approach conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5°C) during measurements .

- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., ethanol-water) to identify optimal ratios .

- Computational Prediction : Use COSMO-RS simulations to predict solubility parameters and reconcile experimental discrepancies .

Q. What computational chemistry methods are most suitable for predicting the binding modes of this compound with potential enzyme targets?

- Methodological Answer :

Molecular Docking : AutoDock Vina or Glide to screen against crystal structures (e.g., PDB entries for kinases) .

MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability under physiological conditions .

QSAR Modeling : Train models on pyrazole analogs to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.